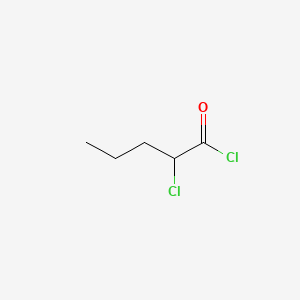

Pentanoyl chloride, 2-chloro-

Description

Contextualization within Halogenated Organic Compounds

Halogenated organic compounds are organic molecules that have one or more hydrogen atoms replaced by a halogen atom, such as fluorine, chlorine, bromine, or iodine. scbt.com Their widespread use stems from their often-enhanced chemical reactivity and specific physical properties. scbt.com This class of compounds is crucial in many industrial and scientific fields, serving as intermediates in the synthesis of more complex molecules. scbt.com However, the stability of many halogenated organic compounds also leads to their persistence in the environment, making them a subject of environmental science studies. nih.govchromatographyonline.com

Significance of the α-Chloroacyl Moiety in Organic Synthesis

The α-chloroacyl moiety, characterized by a chlorine atom on the carbon adjacent to the carbonyl group of an acyl chloride, is a highly reactive functional group. fiveable.me This reactivity makes α-chloro acyl chlorides valuable intermediates in organic synthesis. fiveable.meebsco.com They are frequently used in acylation reactions to introduce the α-chloroacyl group into other molecules, a key step in the synthesis of many pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.aiiitk.ac.in The presence of the chlorine atom at the alpha position enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack. fiveable.me

Overview of Research Trajectories for Pentanoyl chloride, 2-chloro-

Pentanoyl chloride, 2-chloro-, as a specific example of an α-chloro acyl chloride, is a focus of research due to its role as a building block in chemical synthesis. ontosight.ai Research into this compound often centers on its synthesis, reactivity, and application in the creation of new and useful organic molecules. ontosight.ai Investigations into its chemical properties and reactions are fundamental to optimizing its use in various synthetic pathways. The compound is a derivative of pentanoic acid with a chlorine atom replacing the hydroxyl group and another chlorine at the second carbon position. ontosight.ai

Chemical and Physical Properties of Pentanoyl chloride, 2-chloro-

Pentanoyl chloride, 2-chloro- is a colorless to pale yellow liquid with a pungent odor. ontosight.ai It is a reactive chemical intermediate used in a variety of synthetic applications. ontosight.ai

| Property | Value | Source |

| Molecular Formula | C5H8Cl2O | nih.gov |

| Molecular Weight | 155.02 g/mol | nih.govchemsrc.com |

| CAS Number | 61589-68-2 | nih.gov |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Odor | Pungent | ontosight.ai |

Synthesis and Reactions

The primary method for synthesizing pentanoyl chloride, 2-chloro- involves the reaction of 2-chloropentanoic acid with a chlorinating agent. ontosight.ai

Common Synthesis Routes

The most common laboratory and industrial synthesis of pentanoyl chloride, 2-chloro- is achieved by treating 2-chloropentanoic acid with thionyl chloride (SOCl₂). ontosight.ai Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be used. ebsco.comontosight.ai

Key Reactions and Mechanistic Insights

Pentanoyl chloride, 2-chloro- is a reactive acyl chloride that readily participates in nucleophilic acyl substitution reactions. ontosight.ai This reactivity allows for the synthesis of a variety of derivatives. For instance, it reacts with alcohols to form esters and with amines to form amides. ebsco.com

Applications in Organic Synthesis

The high reactivity of pentanoyl chloride, 2-chloro- makes it a valuable reagent for introducing the 2-chloropentanoyl group into various molecules.

Role as a Building Block in Complex Molecule Synthesis

This compound serves as a key intermediate in the production of more complex molecules. ontosight.ai Its bifunctional nature, possessing both a reactive acyl chloride and an alkyl chloride, allows for sequential reactions at two different sites.

Use in the Synthesis of Heterocyclic Compounds

The reactivity of the α-chloro acyl chloride moiety can be harnessed in the synthesis of various heterocyclic compounds. The electrophilic carbonyl carbon and the adjacent carbon bearing the chlorine atom can react with dinucleophiles to form ring structures.

Application in the Production of Agrochemicals and Pharmaceuticals

Pentanoyl chloride, 2-chloro- is used as an intermediate in the synthesis of certain agrochemicals and pharmaceuticals. ontosight.ai For example, it can be a precursor to compounds with potential biological activities. ontosight.ai

Structure

3D Structure

Properties

CAS No. |

61589-68-2 |

|---|---|

Molecular Formula |

C5H8Cl2O |

Molecular Weight |

155.02 g/mol |

IUPAC Name |

2-chloropentanoyl chloride |

InChI |

InChI=1S/C5H8Cl2O/c1-2-3-4(6)5(7)8/h4H,2-3H2,1H3 |

InChI Key |

OONUTRBUBIJYPW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Routes for Pentanoyl Chloride, 2 Chloro

Classical Approaches for α-Chlorination of Carboxylic Acids

The traditional methods for the synthesis of α-chloroacyl chlorides often rely on the direct chlorination of the corresponding carboxylic acid or its derivatives. These methods are well-established and widely used for their simplicity and cost-effectiveness.

Halogenation with Thionyl Chloride

The reaction of pentanoic acid with thionyl chloride (SOCl₂) is a cornerstone method for the preparation of pentanoyl chloride. researchgate.netnih.gov This reaction can be adapted for the synthesis of 2-chloropentanoyl chloride, often through a process analogous to the Hell-Volhard-Zelinsky reaction. In this approach, the carboxylic acid is first converted to the acyl chloride, which then undergoes α-chlorination. researchgate.netacs.org The enol form of the initially formed pentanoyl chloride is the key intermediate that reacts with a chlorinating agent. researchgate.net

The direct α-chlorination of pentanoic acid can be achieved using electrophilic chlorinating agents like thionyl chloride. acs.org The reaction proceeds through a two-step mechanism: activation of the carboxylic acid to form an acyl chloride intermediate, followed by substitution at the α-carbon. acs.org The reaction is often carried out by heating the carboxylic acid with an excess of thionyl chloride, which serves as both the chlorinating agent for the hydroxyl group and the α-position. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. acs.org

Table 1: Synthesis of Acyl Chlorides using Thionyl Chloride

| Starting Material | Reagent | Product | Reference |

| Pentanoic Acid | Thionyl Chloride (SOCl₂) | Pentanoyl Chloride | researchgate.netnih.gov |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | acs.org |

Halogenation with Phosphorus Pentachloride

Phosphorus pentachloride (PCl₅) is another classical reagent for the conversion of carboxylic acids to their corresponding acyl chlorides. scispace.com The reaction of pentanoic acid with PCl₅ yields pentanoyl chloride. Similar to the thionyl chloride method, subsequent or concurrent α-chlorination can occur. Phosphorus pentachloride is a strong chlorinating agent and reacts vigorously with carboxylic acids at room temperature. scispace.com

The mechanism involves the attack of the carboxylic acid oxygen on the phosphorus atom, leading to the formation of an intermediate that subsequently collapses to the acyl chloride, phosphorus oxychloride (POCl₃), and HCl. While effective, a key drawback of using PCl₅ is the formation of the liquid byproduct POCl₃, which can sometimes be difficult to separate from the desired product. scispace.com

Table 2: Synthesis of Acyl Chlorides using Phosphorus Pentachloride

| Starting Material | Reagent | Product | Byproduct | Reference |

| Pentanoic Acid | Phosphorus Pentachloride (PCl₅) | Pentanoyl Chloride | Phosphorus Oxychloride (POCl₃) | scispace.com |

| Carboxylic Acids | Phosphorus Pentachloride (PCl₅) | Acyl Chlorides | Phosphorus Oxychloride (POCl₃) | scispace.com |

Variations in Chlorinating Reagents and Reaction Conditions

Beyond thionyl chloride and phosphorus pentachloride, other chlorinating reagents and conditions have been explored for the α-chlorination of carboxylic acids. The Hell-Volhard-Zelinsky reaction, traditionally known for α-bromination using PBr₃ and Br₂, can be adapted for chlorination using phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂). researchgate.net In this method, a catalytic amount of PCl₃ is used to convert the carboxylic acid into the acyl chloride in situ, which then reacts with chlorine at the α-position. researchgate.net

Trichloroisocyanuric acid (TCCA) has been reported as a stable and easily handled solid reagent for the α-chlorination of carboxylic acids. mdpi.com The reaction is typically initiated by forming a small amount of the acid chloride using a reagent like phosphorus trichloride, followed by the addition of TCCA. mdpi.com Photochemical methods have also been investigated, where the irradiation of a mixture of a fatty acid chloride in refluxing thionyl chloride with visible or ultraviolet light leads to α-chlorination. mdpi.com The intensity of the light source can influence the reaction rate. mdpi.com

Contemporary Strategies for the Synthesis of α-Chloroacyl Chlorides

Modern synthetic chemistry has seen a shift towards the development of more selective, efficient, and environmentally benign methods. This includes the advent of enantioselective and catalytic approaches for the synthesis of α-chloroacyl chlorides.

Enantioselective Synthetic Pathways

The synthesis of enantiomerically enriched α-chloroacyl chlorides is a significant challenge in organic synthesis. These chiral building blocks are valuable for the preparation of pharmaceuticals and other biologically active molecules. Organocatalysis has emerged as a powerful tool for achieving asymmetric α-chlorination.

Early reports in 2004 by MacMillan, Lectka, and Jørgensen described the first highly enantioselective α-chlorination of aldehydes and ketones using organocatalysts. mdpi.com These principles have been extended to acyl chlorides. The general strategy involves the reaction of an acyl chloride with a chiral nucleophilic catalyst, such as a cinchona alkaloid derivative, to form a chiral enolate or ketene (B1206846) enolate intermediate. acs.orgacs.org This intermediate then reacts with an electrophilic chlorine source, such as N-chlorosuccinimide (NCS) or a perchloroquinone, in an enantioselective manner. mdpi.comnih.govorganic-chemistry.org

Isothiourea catalysts have also been successfully employed for the asymmetric α-chlorination of activated aryl acetic acid esters, which are precursors to the corresponding acyl chlorides. nih.govacs.org These reactions proceed through the in-situ formation of chiral C1 ammonium (B1175870) enolates and can achieve high levels of enantioselectivity, particularly at low temperatures. nih.govacs.org A challenge in these reactions can be the racemization of the α-chlorinated product, which can sometimes be mitigated by in-situ trapping with a nucleophile. nih.gov

Table 3: Examples of Chiral Catalysts and Reagents in Asymmetric α-Chlorination

| Substrate Type | Chiral Catalyst | Chlorinating Agent | Key Intermediate | Reference |

| Acyl Halides | Cinchona Alkaloid Derivatives | Polychlorinated Quinones | Ketene Enolate | acs.org |

| Aldehydes | Imidazolidinone | Perchlorinated Quinone | Enamine | nih.govorganic-chemistry.org |

| Activated Aryl Acetic Acid Esters | Isothiourea Derivatives | N-Chlorosuccinimide (NCS) | Chiral C1 Ammonium Enolate | nih.govacs.org |

Catalytic Synthesis Approaches

Beyond enantioselective methods, there is a drive to develop more general catalytic approaches for the synthesis of α-chloroacyl chlorides to improve efficiency and reduce waste. The use of catalysts can increase reaction rates and allow for milder reaction conditions. For the conversion of carboxylic acids to acyl chlorides, N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF), are often used as catalysts in conjunction with thionyl chloride or phosgene. organic-chemistry.org

In the context of α-chlorination, the catalytic generation of the reactive acyl chloride intermediate is a key strategy, as seen in the Hell-Volhard-Zelinsky reaction with catalytic PCl₃. researchgate.net More modern approaches are exploring the use of transition metal catalysts. For instance, nickel/photoredox dual catalysis has been used for the chloroacylation of alkenes with acyl chlorides, proceeding through the in-situ generation of chlorine radicals. nih.gov While this specific example leads to a different product type (α-branched enones after elimination), the underlying principle of catalytic radical generation from an acyl chloride highlights a potential avenue for the direct catalytic α-chlorination of pre-formed pentanoyl chloride.

Furthermore, the development of novel chlorinating reagents that are more amenable to catalytic activation is an active area of research. These catalytic systems aim to provide higher selectivity and functional group tolerance compared to traditional stoichiometric methods.

Green Chemistry Perspectives in Synthesis

The synthesis of acyl chlorides, including Pentanoyl chloride, 2-chloro-, traditionally involves reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which raise environmental and safety concerns due to their toxicity and the generation of corrosive byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl). ontosight.ai Green chemistry principles encourage the development of more benign and efficient synthetic routes.

Recent advancements focus on alternative chlorinating agents and catalytic methods to minimize waste and energy consumption. One approach involves the use of solid-supported chlorinating agents, which can simplify purification processes and allow for the recycling of the reagent. Another avenue of research is the exploration of continuous flow reactors. This technology offers enhanced safety, better heat and mass transfer, and can lead to higher yields and purity compared to traditional batch processes.

Furthermore, the development of catalytic methods that avoid stoichiometric amounts of harsh reagents is a key goal. For instance, processes that utilize catalysts to activate the carboxylic acid for chlorination could significantly reduce the environmental impact. While specific research on green synthesis of Pentanoyl chloride, 2-chloro- is not extensively documented in the provided results, the general principles of green chemistry applied to acyl chloride synthesis are highly relevant. The focus is on minimizing hazardous waste, improving energy efficiency, and using renewable feedstocks where possible.

Alternative Precursors and Derivatization Routes

Synthesis from Substituted Pentanoic Acids

The most direct and common method for preparing Pentanoyl chloride, 2-chloro- is from its corresponding carboxylic acid, 2-chloropentanoic acid. ontosight.ai This transformation is typically achieved by reacting the carboxylic acid with a chlorinating agent.

Table 1: Common Chlorinating Agents for Synthesis from 2-Chloropentanoic Acid

| Chlorinating Agent | Byproducts | Conditions | Reference |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | SO₂, HCl | Often reflux conditions | ontosight.ai |

| Oxalyl chloride ((COCl)₂) | CO, CO₂, HCl | Typically with a catalytic amount of DMF, can be done at room temperature | acs.org |

A recent study detailed the synthesis of 5-chloropentanoyl chloride from 5-chloropentanoic acid using oxalyl chloride in dichloromethane (B109758) (CH₂Cl₂) with a catalytic amount of dimethylformamide (DMF). acs.org This reaction proceeded with vigorous bubbling and was complete within two hours at ambient temperature, yielding the product after vacuum distillation. acs.org While this example is for the 5-chloro isomer, the methodology is directly applicable to the synthesis of the 2-chloro isomer from 2-chloropentanoic acid.

The synthesis of the precursor, 2-chloropentanoic acid, can be achieved through various methods, including the α-halogenation of pentanoic acid.

Functional Group Interconversion Strategies

One potential FGI strategy involves the conversion of other functional groups at the C-2 position of a pentanoyl derivative. For example, a 2-hydroxypentanoyl derivative could be converted to the 2-chloro derivative. This can be accomplished using reagents like thionyl chloride or by converting the alcohol to a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with a chloride ion. ub.edu The Sₙ2 reaction pathway for this conversion typically results in an inversion of stereochemistry. ub.edu

Another FGI approach could start from a different halogen at the 2-position, such as a 2-bromo derivative. Halogen exchange reactions, like the Finkelstein reaction, can be used to convert an alkyl bromide or iodide to an alkyl chloride, although the reverse is more common due to the relative nucleophilicity of the halides. vanderbilt.edu

The acyl chloride moiety itself can be generated from other carboxylic acid derivatives. For instance, an ester or an amide could be hydrolyzed to the carboxylic acid and then chlorinated as described previously.

Table 2: Potential Functional Group Interconversion Routes

| Starting Functional Group at C-2 | Reagents for Conversion to Chloro Group | Subsequent Chlorination of Carboxylic Acid | Reference |

|---|---|---|---|

| Hydroxy (-OH) | 1) MsCl, Et₃N; 2) LiCl, DMF | Thionyl chloride or Oxalyl chloride | ub.edu |

These FGI strategies highlight the versatility of organic synthesis in accessing target molecules like Pentanoyl chloride, 2-chloro- from a variety of precursors.

Reactivity and Mechanistic Studies of Pentanoyl Chloride, 2 Chloro

Nucleophilic Acyl Substitution Reactions

The carbonyl carbon in 2-chloropentanoyl chloride is highly electrophilic due to the electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. chemistryguru.com.sg This makes it highly susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution reactions. vaia.comlibretexts.org These reactions generally proceed through a tetrahedral intermediate, followed by the elimination of the chloride ion. vaia.comlibretexts.org

Formation of Esters via Alcoholysis

Pentanoyl chloride, 2-chloro- readily reacts with alcohols in a process known as alcoholysis to form the corresponding esters. ebsco.comlibretexts.org This reaction is a common and efficient method for ester synthesis. libretexts.org The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.org

The general reaction is as follows:

C₄H₈ClCOCl + R'OH → C₄H₈ClCOOR' + HCl

The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the formation of a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the ester. vaia.comchemguide.co.uk The presence of the α-chloro substituent can influence the reaction rate, but the fundamental pathway remains the same.

A study on the synthesis of (+)-Desmethylxestospongin B involved the reaction of 5-chloropentanoyl chloride with an alcohol, highlighting the utility of this reaction in the synthesis of complex molecules. acs.orgacs.org

Formation of Amides via Aminolysis

The reaction of 2-chloropentanoyl chloride with ammonia, primary amines, or secondary amines leads to the formation of amides through a process called aminolysis. ebsco.comlibretexts.org This is a widely used method for amide synthesis. libretexts.orglibretexts.org Due to the formation of HCl, two equivalents of the amine are typically required: one to act as the nucleophile and the other to neutralize the acid. libretexts.org

The general reaction with a primary amine is:

C₄H₈ClCOCl + 2 R'NH₂ → C₄H₈ClCONHR' + R'NH₃⁺Cl⁻

Research has demonstrated the synthesis of various amides using this method. For instance, a series of N-arylamino-5-chloropentanamides were synthesized by reacting 5-chloropentanoyl chloride with different aryl amines. wisdomlib.org Similarly, the reaction of acid chlorides with primary amines in the bio-based solvent Cyrene™ has been shown to be an efficient protocol for amide synthesis. hud.ac.uk In another example, the condensation of 5-chloropentanoyl chloride with an appropriate amine was a key step in the synthesis of a piperidin-2-one derivative. researchgate.net The reaction of p-nitroaniline with 5-chloropentanoyl chloride is also a documented method for amide formation. google.com

Formation of Carboxylic Acid Derivatives

Hydrolysis of 2-chloropentanoyl chloride with water yields 2-chloropentanoic acid. ontosight.ailibretexts.orgwikipedia.org This reaction is a typical nucleophilic acyl substitution where water acts as the nucleophile. libretexts.org The process is often carried out in the presence of a base to neutralize the HCl formed. libretexts.orglibretexts.org

The general reaction is:

C₄H₈ClCOCl + H₂O → C₄H₈ClCOOH + HCl

The mechanism involves the initial attack of water on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent elimination of the chloride ion. libretexts.org

Mechanistic Investigations of Acylation Pathways

The acylation reactions of 2-chloropentanoyl chloride proceed through a nucleophilic addition-elimination mechanism. vaia.comchemguide.co.uk The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. vaia.comchemguide.co.uk This is followed by the elimination of the chloride leaving group, regenerating the carbonyl double bond. vaia.comchemguide.co.uk

The reactivity of acyl chlorides is significantly higher than other carboxylic acid derivatives like esters or amides. ebsco.comwikipedia.org This is attributed to the good leaving group ability of the chloride ion and the high electrophilicity of the carbonyl carbon. libretexts.org The presence of the α-chloro substituent in 2-chloropentanoyl chloride further enhances the electrophilicity of the carbonyl carbon through its inductive electron-withdrawing effect.

Reactions Involving the α-Chloro Substituent

The chlorine atom at the α-position of 2-chloropentanoyl chloride is also susceptible to nucleophilic attack, although this is generally less favorable than attack at the carbonyl carbon.

Nucleophilic Displacement Reactions at the α-Carbon

While the primary site of reactivity is the acyl chloride group, the α-chloro substituent can undergo nucleophilic substitution. ibchem.com These reactions typically follow an Sₙ2 mechanism, where a nucleophile displaces the chloride ion. ibchem.com The reactivity of this α-chloro group is comparable to that of other α-halo ketones and esters.

For example, reaction with a nucleophile like a hydrosulfide (B80085) in an anhydrous alcoholic medium can lead to the substitution of the α-chloro group, as seen in similar halo-carboxylic esters. google.com The reaction of aryl halides with nucleophiles can be significantly activated by electron-withdrawing groups on the aromatic ring, a principle that can be extended to the α-chloro position in this aliphatic system. libretexts.orgmasterorganicchemistry.com

In some cases, intramolecular nucleophilic substitution can occur. For instance, a study on the synthesis of (+)-Desmethylxestospongin B showed an intramolecular N-substitution of an amide with a chloride, mediated by a strong base, to form a six-membered ring. acs.org

It is important to note that under certain conditions, especially with strong bases, elimination reactions can compete with substitution at the α-carbon.

Elimination Reactions to Form Unsaturated Acyl Chlorides

Pentanoyl chloride, 2-chloro- can undergo elimination reactions, specifically dehydrochlorination, to yield unsaturated acyl chlorides. This type of reaction involves the removal of a hydrogen atom and a chlorine atom from adjacent carbons to form a double bond. The primary driving force for this reaction is the formation of a more stable, conjugated system. The reaction is typically facilitated by a base, which abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the α-carbon).

The most common mechanism is the E2 (bimolecular elimination) pathway, where the base removes a proton from the C3 position, and the chloride ion is simultaneously eliminated from the C2 position. This concerted process leads to the formation of a carbon-carbon double bond between C2 and C3.

Key Factors Influencing the Reaction:

Base Strength: Strong, non-nucleophilic bases are preferred to favor elimination over substitution. Examples include tertiary amines like triethylamine (B128534) or sterically hindered bases like 1,8-Diazabicycloundec-7-ene (DBU).

Solvent: The choice of solvent can influence the reaction rate and pathway. Aprotic polar solvents are often used.

Temperature: Higher temperatures generally favor elimination reactions.

The primary products expected from the dehydrochlorination of Pentanoyl chloride, 2-chloro- are isomers of pentenoyl chloride.

Table 1: Potential Products of Elimination Reactions

| Reactant | Reagent/Condition | Major Product(s) |

|---|---|---|

| Pentanoyl chloride, 2-chloro- | Strong Base (e.g., Triethylamine) | Pent-2-enoyl chloride |

Research on similar α-chloro carbonyl compounds, such as dichloroacetyl chloride, shows they can be dehydrochlorinated to form halogen-substituted ketenes. thieme-connect.de While ketene (B1206846) formation from Pentanoyl chloride, 2-chloro- is less common, the principle of base-induced elimination is well-established. thieme-connect.deresearchgate.net

Rearrangement Reactions

Pentanoyl chloride, 2-chloro-, under specific conditions, may undergo rearrangement reactions, where its carbon skeleton or the position of functional groups is altered. mvpsvktcollege.ac.in These rearrangements often proceed through carbocation intermediates or other reactive species. masterorganicchemistry.com

One possible rearrangement for α-halo carbonyl compounds is the Favorskii rearrangement . While typically observed with α-halo ketones in the presence of a base to yield carboxylic acid derivatives, analogous pathways can be considered. For instance, the Favorskii rearrangement of 2-chloroacetylthiophene, a related α-chloro carbonyl compound, has been used to synthesize 2-thiopheneacetic acid. google.com This suggests that under basic conditions, Pentanoyl chloride, 2-chloro- could potentially rearrange, although the acyl chloride's high reactivity towards nucleophiles might lead to competing reactions.

Another class of rearrangements involves the formation of a carbocation, which can then undergo hydride or alkyl shifts to form a more stable carbocation. masterorganicchemistry.com For example, in the context of Friedel-Crafts reactions, if the acylium ion formed from Pentanoyl chloride, 2-chloro- were to lose its carbonyl group (decarbonylate), a secondary carbocation with a chlorine substituent would be formed. This could potentially rearrange, although decarbonylation of acylium ions is not typical under Friedel-Crafts conditions. wikipedia.org

It is important to note that rearrangement reactions are highly dependent on the specific reaction conditions, including the catalyst, solvent, and temperature. mvpsvktcollege.ac.inresearchgate.net

Electrophilic Reactivity in the Presence of Lewis Acids

The acyl chloride group in Pentanoyl chloride, 2-chloro- is a powerful electrophile, and its reactivity is significantly enhanced in the presence of Lewis acids. Lewis acids coordinate to the carbonyl oxygen or the chlorine atom of the acyl chloride, increasing the positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. iitk.ac.in

Friedel-Crafts Acylation Reactions

Pentanoyl chloride, 2-chloro- is a suitable reagent for Friedel-Crafts acylation, an electrophilic aromatic substitution reaction used to attach an acyl group to an aromatic ring. blogspot.commasterorganicchemistry.com The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). iitk.ac.inbyjus.com

The mechanism involves several steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acyl chloride to form a highly electrophilic acylium ion (R-C≡O⁺). This ion is stabilized by resonance. wikipedia.orgbyjus.com

Electrophilic Attack: The acylium ion then attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.com

Deprotonation: A weak base, such as the AlCl₄⁻ complex, removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. wikipedia.org

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the original aromatic substrate, which prevents further acylation (polyacylation). organic-chemistry.org Also, unlike in Friedel-Crafts alkylation, the acylium ion is stabilized and does not typically undergo rearrangement. wikipedia.orgmasterorganicchemistry.com

Table 2: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Formula | Typical Application |

|---|---|---|

| Aluminum Chloride | AlCl₃ | General purpose, highly active catalyst for acylating benzene (B151609) and its derivatives. byjus.com |

| Iron(III) Chloride | FeCl₃ | A milder alternative to AlCl₃. iitk.ac.in |

| Zinc Chloride | ZnCl₂ | Used as a catalyst, particularly in specific applications like the synthesis of intermediates for HIV inhibitors. iitk.ac.inwikipedia.org |

Acylation of Heteroaromatic Systems

Pentanoyl chloride, 2-chloro- can be used to acylate heteroaromatic compounds, such as furan (B31954) and thiophene (B33073), via a reaction analogous to Friedel-Crafts acylation. However, the reactivity of these five-membered rings and their sensitivity to strong acids require careful selection of reaction conditions.

Acylation of Furan: Furan is highly reactive and prone to polymerization under standard Friedel-Crafts conditions with strong Lewis acids like AlCl₃. stackexchange.comgoogle.com Milder catalysts are therefore necessary. Boron trifluoride etherate (BF₃·OEt₂) is often a better choice for the acylation of furan. stackexchange.com The reaction typically occurs at the 2-position due to the directing effect of the heteroatom. The use of heterogeneous catalysts has also been explored to achieve milder reaction conditions for the acylation of furan. researchgate.net

Acylation of Thiophene: Thiophene is less reactive than furan but more reactive than benzene. It can be successfully acylated using acyl chlorides in the presence of Lewis acids like stannic chloride (SnCl₄) or aluminum chloride. google.com The reaction is generally regioselective for the 2-position. For example, the acylation of thiophene with 2-chloroacetyl chloride is a key step in the synthesis of 2-thiopheneacetic acid. google.com Similar reactivity would be expected with Pentanoyl chloride, 2-chloro-.

Radical and Organometallic Reactions

Radical Mechanisms Involving Chlorinated Species

The chlorine atom at the C-2 position of Pentanoyl chloride, 2-chloro- can influence its participation in radical reactions. Radical reactions are initiated by the formation of a free radical, often through the use of a radical initiator or by exposure to UV light.

In the context of chlorination, radical mechanisms proceed via a chain reaction involving initiation, propagation, and termination steps. vaia.com A chlorine radical (Cl•) can abstract a hydrogen atom from an organic molecule to form an alkyl radical and HCl. nist.gov While Pentanoyl chloride, 2-chloro- is already chlorinated, further radical reactions could potentially occur at other positions on the pentanoyl chain, or the existing chlorine could be involved in subsequent radical processes. The stability of the resulting radical intermediate plays a crucial role in determining the reaction's outcome.

The presence of the electron-withdrawing acyl chloride group and the chlorine atom at the α-position will affect the stability of any radical formed on the carbon chain.

Organometallic Reactions: Pentanoyl chloride, 2-chloro- can also participate in organometallic cross-coupling reactions. The acyl chloride functional group is known to react with organometallic reagents, such as organocuprates (Gilman reagents), organostannanes (in Stille coupling), and organozinc compounds (in Negishi coupling). cem.comvaia.com

In a typical reaction with an organometallic reagent like lithium dimethylcuprate (LiCu(CH₃)₂), the methyl group would replace the chlorine of the acyl chloride to form a ketone. vaia.com This provides a powerful method for carbon-carbon bond formation.

Furthermore, transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.govrsc.org Palladium-catalyzed cross-coupling reactions, for example, are widely used to couple acyl chlorides with various organometallic partners. researchgate.netcem.com The C-Cl bond at the second position could also potentially participate in certain cross-coupling reactions, although the acyl chloride group is generally more reactive under these conditions.

Cross-Coupling Reactions with Organometallic Reagents

The cross-coupling of Pentanoyl chloride, 2-chloro- with organometallic reagents presents a dual reactivity challenge due to the presence of both a highly reactive acyl chloride and a less reactive secondary alkyl chloride. The outcome of such a reaction is highly dependent on the choice of catalyst, organometallic reagent, and reaction conditions. Generally, palladium- or nickel-catalyzed cross-coupling reactions are the most common methods for forming carbon-carbon bonds from organic halides. wikipedia.org

The primary reaction expected would be the coupling at the acyl chloride position, a well-established transformation for the synthesis of ketones. mdpi.com Various organometallic reagents can be employed for this purpose.

General Cross-Coupling Reactions of Acyl Chlorides:

Stille Coupling: This reaction involves the coupling of an acyl chloride with an organotin reagent (organostannane) catalyzed by a palladium complex. It is a versatile method for ketone synthesis. organic-chemistry.org The chemoselective coupling of acyl chlorides, even in the presence of other halides like aryl chlorides, has been achieved using specific palladium catalysts, highlighting the high reactivity of the acyl chloride moiety. organic-chemistry.org

Suzuki Coupling: The Suzuki reaction couples an acyl chloride with an organoboron compound, typically a boronic acid. nih.govwikipedia.org This method is valued for the low toxicity and stability of the boron reagents. nih.govfishersci.es Anhydrous conditions are often necessary to prevent the hydrolysis of the acyl chloride and deactivation of the catalyst. nih.gov

Negishi Coupling: In a Negishi coupling, an organozinc reagent is coupled with an organic halide. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and the ability to couple sp-, sp2-, and sp3-hybridized carbon atoms. wikipedia.org Both palladium and nickel complexes can catalyze the acylation of organozincs to produce ketones. mdpi.compsu.edu

Other Organometallic Reagents: Organoindium and organobismuth compounds have also been used as coupling partners with acyl chlorides, offering high atom economy and chemoselectivity. rsc.orgresearchgate.net

The reaction at the C(acyl)-Cl bond is kinetically favored over the C(alkyl)-Cl bond. The general mechanism for these palladium-catalyzed acylative couplings involves the oxidative addition of the acyl chloride to a Pd(0) catalyst, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the ketone product and regenerate the Pd(0) catalyst.

Reactivity of the α-Chloro Position:

Cross-coupling at the secondary alkyl chloride position (the 2-position) is significantly more challenging. The C(sp³)-Cl bond is less reactive towards oxidative addition to palladium(0) than the C(acyl)-Cl bond. uwindsor.ca However, recent advances in catalyst design, particularly using nickel catalysts or specialized palladium-ligand systems, have enabled the coupling of unactivated alkyl halides. researchgate.net

A Suzuki-Miyaura cross-coupling of α-chloroacetates and α-chloroacetamides with arylboronic acids has been demonstrated under visible-light irradiation, suggesting that photoassisted methods could potentially enable coupling at the α-position of compounds like Pentanoyl chloride, 2-chloro-. acs.org

Chemoselectivity:

In a reaction with Pentanoyl chloride, 2-chloro-, achieving selective coupling at the α-chloro position while leaving the acyl chloride intact would be exceptionally difficult using standard cross-coupling conditions. The much higher reactivity of the acyl chloride means it will almost certainly react first. A potential strategy to achieve coupling at the 2-position would involve first protecting or transforming the acyl chloride group into a less reactive functional group, performing the cross-coupling at the C2-Cl bond, and then deprotecting or regenerating the desired functionality.

Conversely, the selective reaction at the acyl chloride position in the presence of the alkyl chloride is highly feasible. Studies on the Stille coupling of acyl chlorides have shown that palladium catalysts can selectively activate the C(acyl)-Cl bond even in the presence of aryl chloride or bromide functionalities within the same molecule. organic-chemistry.org This high degree of chemoselectivity would be expected to apply to Pentanoyl chloride, 2-chloro-, allowing for the synthesis of various 2-chloro-1-keto-pentane derivatives.

Given the lack of specific experimental data, a summary of potential cross-coupling reactions is presented in the table below, based on the general reactivity of acyl chlorides.

| Organometallic Reagent (R-M) | Coupling Type | Catalyst System (General) | Potential Product (from coupling at acyl-Cl) |

| Aryl-Sn(Alkyl)₃ | Stille | Pd(0) or Pd(II) precatalyst | 2-chloro-1-arylpentan-1-one |

| Aryl-B(OH)₂ | Suzuki | Pd(0) catalyst + Base | 2-chloro-1-arylpentan-1-one |

| Aryl-ZnX | Negishi | Pd(0) or Ni(II) catalyst | 2-chloro-1-arylpentan-1-one |

| Alkyl-ZnX | Negishi | Pd(0) or Ni(II) catalyst | 2-chloro-1-alkylpentan-1-one |

Advanced Derivatization and Functionalization Studies

Synthesis of Chiral Derivatives

The presence of a chlorine atom at the second position of pentanoyl chloride makes it a key reagent for introducing chirality into molecules. This is crucial in pharmaceutical and materials science, where the specific three-dimensional arrangement of atoms can determine a compound's efficacy and properties. academie-sciences.frkhanacademy.org

Diastereoselective Synthesis Utilizing Pentanoyl chloride, 2-chloro-

Diastereoselective synthesis aims to create a specific stereoisomer from a mixture of possibilities. While direct studies detailing the diastereoselective use of 2-chloropentanoyl chloride are not extensively documented in the provided results, the principles of such syntheses are well-established for similar acyl chlorides. For instance, related compounds like 5-chloropentanoyl chloride are used in Staudinger reactions to produce β-lactams with specific stereochemistry. researchgate.netnih.gov These reactions often involve reacting the acyl chloride with an imine, where the stereochemical outcome is controlled by the existing stereocenters in the reactants or by chiral auxiliaries. researchgate.netnih.gov The creation of multiple stereogenic centers with high diastereoselectivity is a hallmark of these powerful synthetic methods. ic.ac.uk

Asymmetric Synthesis Methodologies

Asymmetric synthesis involves methods that produce an excess of one enantiomer over the other. york.ac.ukunivpancasila.ac.id For acyl chlorides like Pentanoyl chloride, 2-chloro-, this can be achieved through several strategies:

Use of Chiral Auxiliaries: A chiral auxiliary is a molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. After the desired chiral center is created, the auxiliary is removed. york.ac.uk

Chiral Catalysts: A small amount of a chiral catalyst can direct the formation of large quantities of a single enantiomer. academie-sciences.fryoutube.com This is a highly efficient method for asymmetric synthesis.

Chiral Reagents: A stoichiometric amount of a chiral reagent can be used to introduce chirality. york.ac.uk

While specific examples for 2-chloropentanoyl chloride were not found, the reaction of 5-chloropentanoyl chloride with D-phenylglycinol demonstrates the application of a chiral starting material to achieve asymmetric synthesis. researchgate.net

Introduction of Chiral Centers

A chiral center is a carbon atom attached to four different groups. khanacademy.orgyoutube.com The reaction of Pentanoyl chloride, 2-chloro-, with a nucleophile can create a new chiral center at the carbonyl carbon. The stereochemical outcome of this addition is influenced by the reaction conditions and the presence of any existing chiral elements in the nucleophile or catalyst. pearson.com The ability to control the configuration of this newly formed stereocenter is fundamental to asymmetric synthesis. york.ac.ukunivpancasila.ac.id

Incorporation into Complex Molecular Architectures

The reactivity of Pentanoyl chloride, 2-chloro-, allows for its integration into larger, more complex molecules, including biologically significant ones like carbohydrates and nucleosides.

Derivatization of Monosaccharides

Monosaccharides, or simple sugars, possess multiple hydroxyl (-OH) groups that can be chemically modified. nih.govresearchgate.net Acyl chlorides, such as Pentanoyl chloride, 2-chloro-, can react with these hydroxyl groups to form esters in a process called acylation or, more specifically, esterification. libretexts.org This derivatization is often a crucial step in carbohydrate chemistry for several reasons:

Protection of Hydroxyl Groups: It allows for the selective reaction of other functional groups on the sugar molecule.

Modification of Properties: Esterification can change the solubility and volatility of the sugar, which is often necessary for analytical techniques like gas chromatography. restek.com

Synthesis of Glycosides: Derivatized sugars can be used as building blocks for creating more complex carbohydrates (oligosaccharides) through glycosylation reactions. nih.gov

The reaction of an acyl chloride with an unprotected sugar typically leads to the esterification of all available hydroxyl groups. libretexts.org For example, reacting a sugar with an acid chloride in the presence of a base will convert all hydroxyl groups to esters. libretexts.org

| Reaction Type | Reactant | Product | Purpose |

| Esterification | Monosaccharide | Pentaester | Protection of -OH groups, modification of properties |

| Glycosylation | Derivatized Monosaccharide | Oligosaccharide | Synthesis of complex carbohydrates |

This table illustrates common derivatization reactions involving monosaccharides and acyl chlorides.

Functionalization of Nucleosides

Nucleosides are the fundamental units of DNA and RNA, and their chemical modification is a key area of research for developing therapeutic agents. chemrxiv.orgacademie-sciences.fr The hydroxyl groups on the sugar moiety and certain positions on the nucleobase can be functionalized. rsc.org Acyl chlorides can be used to introduce acyl groups onto these positions.

Synthesis of Biologically Relevant Precursors

Pentanoyl chloride, 2-chloro- and its isomers serve as important intermediates in the synthesis of complex molecules with potential biological activity. The reactivity of the acyl chloride group, combined with the presence of a chlorine atom on the alkyl chain, allows for sequential and site-specific reactions to build molecular scaffolds for pharmaceuticals and agrochemicals.

Research has demonstrated the utility of chlorinated pentanoyl chlorides in constructing heterocyclic systems, which are core structures in many bioactive compounds. A notable example is the use of 5-chloropentanoyl chloride in the synthesis of novel β-lactams, a class of compounds famous for its antibiotic members. nih.gov In a Staudinger reaction, 5-chloropentanoyl chloride reacts with arylmethylideneamines to produce trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones. researchgate.netlookchem.com These β-lactam products can be further transformed into piperidine (B6355638) derivatives, which are valuable precursors for biologically active molecules. researchgate.netlookchem.com

Furthermore, in the field of targeted cancer therapy, 5-chloropentanoyl chloride has been employed as a key building block in the synthesis of potent and selective AXL inhibitors. nih.gov The synthesis involves the condensation of substituted phenylhydrazines with 5-chloropentanoyl chloride to form an intermediate that is cyclized to create a fused-pyrazolone carboxamide scaffold, a structure critical for biological activity. nih.gov While these examples utilize an isomer, they highlight the synthetic strategy for which 2-chloropentanoyl chloride is also a candidate. The compound itself is recognized as an intermediate in the production of various active pharmaceutical ingredients (APIs) and agrochemicals, such as fungicides. exsyncorp.com

Table 1: Synthesis of Biologically Relevant Precursors

| Precursor | Reagent | Synthetic Method | Biological Relevance of Product |

|---|---|---|---|

| trans-4-aryl-3-(3-chloropropyl)azetidin-2-ones | 5-Chloropentanoyl chloride | Staudinger reaction | Precursors to piperidines and potential β-lactamase inhibitors. nih.govresearchgate.net |

| Fused-pyrazolone carboxamides | 5-Chloropentanoyl chloride | Condensation and cyclization | Potent and selective AXL kinase inhibitors for cancer therapy. nih.gov |

| Various APIs and Agrochemicals | 2-Chloropentanoyl chloride | Intermediate | Used in the synthesis of fungicides and enzyme inhibitors. exsyncorp.com |

Polymer Chemistry Applications

The dual functionality of 2-chloropentanoyl chloride makes it a versatile reagent for polymer modification and the synthesis of novel monomers. Its highly reactive acyl chloride group can form stable covalent bonds, while the secondary chloride offers a site for further functionalization.

Modification of Polymer Backbones

Post-polymerization modification (PPM) is a powerful strategy for altering the properties of existing polymers by chemically modifying their backbone or side chains. unc.edunih.gov Pentanoyl chloride, 2-chloro- is well-suited for this purpose, particularly through "grafting to" methodologies. nih.govscribd.com In this approach, the electrophilic acyl chloride can react with nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH₂) groups, present on the backbone of a pre-existing polymer.

This reaction grafts the 2-chloropentanoyl side chain onto the polymer, fundamentally altering its chemical and physical properties. For instance, grafting onto hydrophilic polymers like poly(vinyl alcohol) or chitosan (B1678972) could introduce hydrophobic alkyl chains and reactive chloride sites. The presence of the chlorine atom on the newly introduced side chain provides a handle for subsequent reactions, allowing for further tailoring of the polymer's function. This could include cross-linking reactions or the attachment of other functional molecules. General grafting techniques, including those initiated by radiation or chemical catalysts, provide a framework through which such modifications could be achieved. innovareacademics.in

Table 2: Potential Polymer Backbones for Modification

| Polymer | Functional Group on Backbone | Potential Outcome of Modification |

|---|---|---|

| Poly(vinyl alcohol) (PVA) | Hydroxyl (-OH) | Increased hydrophobicity, introduction of reactive chloride sites. |

| Chitosan | Amine (-NH₂) and Hydroxyl (-OH) | Attachment of functional side chains for biomedical applications. |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Hydroxyl (-OH) | Introduction of cross-linking sites. mdpi.com |

| Poly(ethylene imine) (PEI) | Amine (-NH₂) | Modification for gene delivery or chelation applications. |

Synthesis of Polymerizable Monomers

In addition to modifying existing polymers, 2-chloropentanoyl chloride can be used to synthesize new, functional monomers for subsequent polymerization. Acyl chlorides are frequently used as precursors for creating vinyl monomers, such as acrylates and methacrylates. researchgate.netresearchgate.net

A straightforward synthetic route involves the reaction of 2-chloropentanoyl chloride with a hydroxyl-containing monomer, such as 2-hydroxyethyl acrylate (B77674) (HEA) or 2-hydroxypropyl methacrylate (B99206) (HPMA). google.com The esterification reaction couples the 2-chloropentanoyl moiety to the acrylate or methacrylate base, yielding a novel monomer. This new monomer contains a polymerizable double bond and a pendent functional group (the 2-chloropentanoyl chain). This monomer can then undergo polymerization, typically free-radical polymerization, either alone to form a homopolymer or with other standard monomers (e.g., styrene, methyl methacrylate) to form a copolymer. libretexts.org This process incorporates the specific functionality of the 2-chloropentanoyl group into the resulting polymer, enabling the design of materials with tailored properties from the ground up.

Table 3: Representative Synthesis of a Polymerizable Monomer

| Reactant 1 | Reactant 2 | Resulting Monomer | Potential Polymerization Method |

|---|---|---|---|

| Pentanoyl chloride, 2-chloro- | 2-Hydroxyethyl acrylate (HEA) | 2-((2-chloropentanoyl)oxy)ethyl acrylate | Free-radical polymerization (FRP), Atom transfer radical polymerization (ATRP). cmu.edu |

| Pentanoyl chloride, 2-chloro- | 2-Hydroxyethyl methacrylate (HEMA) | 2-((2-chloropentanoyl)oxy)ethyl methacrylate | Reversible addition-fragmentation chain-transfer (RAFT) polymerization. |

| Pentanoyl chloride, 2-chloro- | Allyl alcohol | Allyl 2-chloropentanoate | Free-radical polymerization. |

Strategic Functionalization for Material Science Applications

The unique chemical structure of the 2-chloropentanoyl group can be leveraged to create materials with precisely controlled properties, driven by specific non-covalent forces.

Modification to Introduce Specific Intermolecular Interactions

The functional groups within the 2-chloropentanoyl moiety can be used to engineer specific intermolecular interactions, which are crucial for the self-assembly of molecules and the properties of materials. purdue.edu When this group is attached to a surface or a larger molecular scaffold, it introduces several sites capable of forming non-covalent bonds:

Hydrogen Bonding: The carbonyl oxygen (C=O) is a potent hydrogen bond acceptor, capable of interacting with hydrogen bond donors like hydroxyl or amide groups in adjacent molecules. researchgate.netnih.gov This interaction is fundamental to creating ordered structures in both small molecule crystals and polymers.

Halogen Bonding: The chlorine atom, as an electrophilic region (σ-hole), can act as a halogen bond donor, interacting with Lewis bases like oxygen or nitrogen atoms. This type of directional interaction is increasingly used in crystal engineering and the design of supramolecular materials.

By strategically positioning the 2-chloropentanoyl group on a molecule, researchers can influence crystal packing, liquid crystal phases, or the binding affinity of a material. For example, research on topochemical polymerization has shown that the design of side chains on monomers, which can be introduced using acyl chlorides, is a critical handle for controlling intermolecular interactions and, consequently, the solid-state reactivity of the monomers. purdue.edu

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) has become a primary tool for investigating complex organic reaction mechanisms due to its balance of computational cost and accuracy. osti.govnih.gov For a molecule such as Pentanoyl chloride, 2-chloro-, DFT can be employed to model its reactions, such as nucleophilic acyl substitution. Studies on similar acid chlorides have shown that DFT is effective in elucidating whether a reaction proceeds through a concerted SN2-like mechanism or a stepwise pathway. researchgate.net

DFT calculations would typically involve locating the transition states and intermediates along the reaction coordinate. osti.gov For instance, in the hydrolysis of 2-chloropentanoyl chloride, DFT could be used to calculate the activation energy barriers for the initial nucleophilic attack of water on the carbonyl carbon and the subsequent departure of the chloride leaving group. The presence of the chlorine atom at the alpha-position is expected to significantly influence the electronic properties of the carbonyl group and the stability of any charged intermediates, effects that can be precisely quantified by DFT. researchgate.net Researchers often use various functionals and basis sets to ensure the reliability of the predictions. mdpi.com

Table 1: Representative Functionals and Basis Sets in DFT Studies

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations |

| M06-2X | def2-TZVP | Calculation of reaction barriers and non-covalent interactions |

These calculations provide detailed insights into the stereoselectivity and regioselectivity of reactions, explaining experimental outcomes at a fundamental level. rsc.org

Beyond DFT, other quantum chemical methods are available for studying molecular systems. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization. While computationally demanding, they can offer very high accuracy, serving as a benchmark for other methods. researchgate.net

Semi-empirical methods, such as AM1, PM3, and MNDO, simplify the calculations by incorporating parameters derived from experimental data. core.ac.ukwustl.edu This approach significantly reduces computational time, making it suitable for very large molecules or for high-throughput screening. researchgate.net For Pentanoyl chloride, 2-chloro-, a semi-empirical method could be used for a preliminary exploration of its potential energy surface or for studying large ensembles of molecules. redalyc.org However, the accuracy of semi-empirical methods is dependent on the quality of the parameterization for the specific elements and bonding types present in the molecule. core.ac.uk

The three-dimensional structure and reactivity of Pentanoyl chloride, 2-chloro- are dictated by its conformational preferences and underlying stereoelectronic effects. The molecule possesses several rotatable single bonds, leading to various conformers. Conformational analysis involves identifying the stable rotational isomers (rotamers) and determining their relative energies.

Rotation around the C1-C2 and C2-C3 bonds is particularly important. The relative orientation of the bulky chlorine atom, the carbonyl group, and the alkyl chain influences the stability of each conformer through steric hindrance and dipole-dipole interactions. nih.gov Furthermore, stereoelectronic effects, which involve the interaction of molecular orbitals, play a crucial role. imperial.ac.uk In 2-chloropentanoyl chloride, a key stereoelectronic interaction is hyperconjugation between the lone pairs of the carbonyl oxygen and the antibonding orbital (σ) of the adjacent C-Cl bond, or between the C-H bonds and the π orbital of the C=O group. These interactions stabilize specific conformations, such as those where the C-Cl bond is syn- or anti-periplanar to the C=O bond.

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on single molecules in the gas phase, molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent, providing insights into dynamic processes and environmental effects. mdpi.comdtic.mil

The solvent environment can dramatically alter the course and rate of a chemical reaction. core.ac.uk MD simulations can model the explicit interactions between the solute (2-chloropentanoyl chloride) and surrounding solvent molecules. For reactions involving charged intermediates or transition states, polar solvents can offer significant stabilization, thereby lowering the activation energy barrier compared to the gas phase. core.ac.uknih.gov

Table 2: Potential Solvation Effects on a Reaction Step

| Reaction Feature | Gas Phase (Calculated) | Polar Solvent (Simulated) | Effect of Solvation |

|---|---|---|---|

| Reactant Energy | High | Lower | Stabilization |

| Transition State Energy | Very High (if polar) | Lower | Strong Stabilization |

| Activation Barrier | Large | Reduced | Rate Acceleration |

MD simulations are also invaluable for characterizing the specific intermolecular interactions that govern the behavior of 2-chloropentanoyl chloride in a reaction mixture. These interactions include van der Waals forces, dipole-dipole interactions, and potentially hydrogen bonding if protic solvents or reactants are present. The chlorine atom itself can participate in halogen bonding or other specific non-covalent interactions. researchgate.net

By simulating the system at a given temperature and pressure, MD trajectories can track the formation and breaking of these interactions over time. This information is crucial for understanding how reactants come together, how catalysts might function, and how the local environment around the molecule facilitates or hinders a reaction. For instance, the simulation could show the preferential orientation of nucleophiles as they approach the carbonyl carbon, guided by the electrostatic potential of the 2-chloropentanoyl chloride molecule.

Computational Prediction of Spectroscopic Properties

The prediction of spectroscopic properties via computational methods is a cornerstone of modern chemical analysis. It allows for the theoretical determination of spectra, which can then be used to interpret experimental results, confirm structural assignments, and understand the electronic and vibrational characteristics of a molecule. For a molecule like 2-chloropentanoyl chloride, these predictions would be invaluable.

Computational Design of Novel Reactions and Derivatives

Computational chemistry also serves as a tool for in silico (computer-based) design of new molecules and the prediction of their reactivity. This can accelerate research by prioritizing synthetic targets that are predicted to have desirable properties.

For 2-chloropentanoyl chloride, computational studies could be used to:

Predict Reaction Mechanisms: By modeling transition states and reaction pathways, chemists can understand how the molecule might react with various nucleophiles. For example, the reaction mechanism of amidation or esterification could be explored, including the role of the C2-chloro substituent on the reaction rate and stereoselectivity.

Design Novel Derivatives: New derivatives could be designed by computationally substituting the chlorine atoms or reacting the acyl chloride with different functional groups. Quantum mechanical calculations could then predict the properties of these new virtual compounds, such as their electronic structure, stability, or potential biological activity (through methods like molecular docking), before they are ever synthesized in a lab.

This area of research remains unexplored for 2-chloropentanoyl chloride.

Advanced Spectroscopic and Chromatographic Characterization Methodologies in Research

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry is a cornerstone technique for determining the elemental composition of a compound with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between ions of the same nominal mass but different elemental formulas, providing unambiguous confirmation of the molecular formula.

Application of Advanced Ionization Techniques

For a relatively volatile and reactive compound like Pentanoyl chloride, 2-chloro-, several advanced ionization techniques could be employed to generate gas-phase ions with minimal fragmentation, preserving the molecular ion for accurate mass measurement.

Electron Ionization (EI): While a classic technique, modern HRMS instruments with EI sources can provide high-resolution data on the molecular ion. However, due to the high energy of this technique, significant fragmentation is expected.

Chemical Ionization (CI): A softer ionization method that involves reacting the analyte with a reagent gas. This would be expected to produce a more abundant protonated molecule, [M+H]⁺, facilitating the determination of the molecular weight.

Electrospray Ionization (ESI): Though typically used for larger, more polar molecules, ESI could be applied, potentially observing adducts with solvent ions (e.g., [M+Na]⁺).

The expected high-resolution mass of the molecular ion of Pentanoyl chloride, 2-chloro- (C₅H₈Cl₂O), would allow for its definitive identification, taking into account the isotopic distribution of chlorine.

Table 6.1: Predicted HRMS Data for the Molecular Ion of Pentanoyl chloride, 2-chloro-

| Isotopic Composition | Theoretical Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|

| C₅H₈³⁵Cl₂O | 153.99522 | 100.0 |

| C₅H₈³⁵Cl³⁷ClO | 155.99227 | 65.0 |

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation by isolating an ion of interest (typically the molecular ion) and inducing its fragmentation. The resulting fragment ions provide a wealth of information about the molecule's connectivity.

For Pentanoyl chloride, 2-chloro-, the fragmentation would likely be initiated by the cleavage of the weakest bonds. The C-Cl bond and the C-C bonds adjacent to the carbonyl group are expected to be labile. A plausible fragmentation pathway would involve:

Loss of a chlorine radical (•Cl): This would lead to the formation of an acylium ion.

Alpha-cleavage: Fission of the bond between the carbonyl carbon and the adjacent chlorinated carbon.

Loss of carbon monoxide (CO): A common fragmentation pathway for carbonyl-containing compounds.

Cleavage of the alkyl chain: Resulting in smaller fragment ions.

Table 6.2: Plausible Fragmentation Ions of Pentanoyl chloride, 2-chloro- in Tandem MS

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Theoretical Exact Mass (m/z) |

|---|---|---|---|

| 153.99522 | [M-Cl]⁺ | C₅H₈ClO⁺ | 119.02634 |

| 153.99522 | [M-COCl]⁺ | C₄H₈Cl⁺ | 91.03145 |

| 119.02634 | [C₄H₈Cl]⁺ | C₄H₈Cl⁺ | 91.03145 |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

NMR spectroscopy is unparalleled in its ability to provide detailed information about the structure and dynamics of molecules in solution.

Multidimensional NMR Techniques (e.g., 2D-NMR)

While a 1D ¹H NMR spectrum can provide basic information, 2D NMR techniques would be instrumental in unambiguously assigning all proton and carbon signals, especially in derivatives or reaction mixtures.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity of the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which would be crucial for confirming the position of the chloro and carbonyl groups.

Table 6.3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for Pentanoyl chloride, 2-chloro-

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (C=O) | - | ~172 | H2, H3 |

| 2 (CHCl) | ~4.5 | ~65 | H1, H3, H4 |

| 3 (CH₂) | ~2.0 | ~35 | H2, H4, H5 |

| 4 (CH₂) | ~1.6 | ~20 | H3, H5 |

Dynamic NMR for Conformational Exchange

Dynamic NMR (DNMR) techniques are used to study processes that occur on the NMR timescale, such as conformational changes. For Pentanoyl chloride, 2-chloro-, rotation around the C2-C3 bond could be investigated. At low temperatures, the rotation might be slow enough to observe distinct signals for different rotational isomers (rotamers). As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. By analyzing the line shapes at different temperatures, the energy barrier to rotation could be calculated, providing insight into the conformational preferences of the molecule.

Solid-State NMR Applications

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in the solid state. For a compound like Pentanoyl chloride, 2-chloro-, which is a liquid at room temperature, ssNMR studies would require low-temperature experiments.

³⁵Cl ssNMR: This technique is highly sensitive to the local electronic environment of the chlorine atom. nih.gov It could be used to study intermolecular interactions, such as halogen bonding, in the solid state. nih.gov The quadrupolar coupling constant and asymmetry parameter, which can be determined from the solid-state spectrum, provide detailed information about the electric field gradient at the chlorine nucleus. nih.gov

¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning): This is a standard ssNMR technique for obtaining high-resolution ¹³C spectra of solids. It could be used to identify the presence of different crystalline forms (polymorphs) or to study the conformation of the molecule in the solid state.

Due to the technical challenges of working with quadrupolar nuclei like ³⁵Cl and the need for specialized equipment, solid-state NMR studies of covalently bound chlorines in small organic molecules are not routine but can provide unique structural insights. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques for identifying the functional groups within a molecule by probing its vibrational modes. For Pentanoyl chloride, 2-chloro-, these methods provide a characteristic spectral fingerprint, allowing for detailed structural confirmation. The key vibrational modes are associated with the acyl chloride group (C=O) and the carbon-chlorine bonds (C-Cl).

The acyl chloride functional group is expected to produce a very strong, sharp absorption band in the IR spectrum, typically in the region of 1785–1815 cm⁻¹. This is due to the carbonyl (C=O) stretching vibration. In Raman spectroscopy, the carbonyl stretch also appears as a strong band. The C-Cl stretching vibrations for both the acyl chloride and the secondary alkyl chloride are expected in the fingerprint region of the spectrum (typically 600-800 cm⁻¹). umich.edu The positions of these bands can be sensitive to the conformational structure of the molecule. umich.edu

Table 1: Predicted Primary Vibrational Modes for 2-Chloropentanoyl Chloride This table presents hypothetical yet scientifically plausible data based on established principles of vibrational spectroscopy.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|---|

| C-H (Alkyl) | Stretching | 2850-2960 | 2850-2960 | Medium-Strong |

| C=O (Acyl Chloride) | Stretching | 1790-1810 | 1790-1810 | Very Strong |

| C-Cl (Acyl) | Stretching | ~800-950 | ~800-950 | Strong |

| C-Cl (Alkyl) | Stretching | ~650-750 | ~650-750 | Strong |

In Situ Spectroscopic Monitoring of Reactions

In situ spectroscopic monitoring allows for the real-time observation of a chemical reaction as it proceeds, providing valuable kinetic and mechanistic data without the need for sample extraction. spectroscopyonline.com Techniques like FTIR or Raman spectroscopy can be integrated directly into a reaction vessel using fiber-optic probes. researchgate.net

For reactions involving Pentanoyl chloride, 2-chloro-, this methodology is particularly insightful. For instance, during its synthesis from 2-chloropentanoic acid and a chlorinating agent like thionyl chloride, in situ IR spectroscopy could track the reaction progress by monitoring the disappearance of the broad O-H stretch (around 3000 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700 cm⁻¹) while simultaneously observing the emergence of the sharp C=O stretch of the acyl chloride product (around 1800 cm⁻¹). This allows for precise determination of reaction endpoints and the detection of any transient intermediate species. spectroscopyonline.com

Advanced Vibrational Mode Analysis

While basic spectroscopy identifies functional groups, advanced vibrational mode analysis provides a deeper understanding of the molecule's dynamics. This often involves correlating experimental spectra with theoretical calculations, typically using Density Functional Theory (DFT). nih.gov Such computational methods can predict the vibrational frequencies and intensities of all normal modes of a molecule. smu.edu

For Pentanoyl chloride, 2-chloro-, this analysis can resolve ambiguities in the complex fingerprint region of the spectrum. For example, it can distinguish between the two distinct C-Cl stretching vibrations (one on the acyl group, one on the alkyl chain) and analyze the extent of vibrational coupling between these modes and the carbon skeleton. umich.edu This detailed assignment is crucial for understanding how the molecular structure influences the spectral features and for confirming the specific conformation of the molecule in different states (solid, liquid, gas). researchgate.net

Chromatographic Techniques for Isolation and Purity Assessment

Chromatography is an essential tool for separating components of a mixture, allowing for the isolation of a target compound and the assessment of its purity. The choice of technique depends on the compound's volatility, polarity, and other chemical properties.

High-Performance Liquid Chromatography (HPLC) for Separation and Impurity Isolation

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. Due to the high reactivity of the acyl chloride group with common protic reverse-phase solvents like water and methanol, HPLC analysis of Pentanoyl chloride, 2-chloro- requires careful method development.

Normal-phase HPLC, using non-polar solvents like hexane (B92381) and a polar stationary phase like silica, is generally more suitable for such reactive compounds. This technique can effectively separate the target compound from non-polar impurities or more polar related substances, such as the parent carboxylic acid. A method analogous to that used for other reactive acid chlorides could be employed. sielc.com HPLC is also invaluable for preparative applications, enabling the isolation of high-purity material for further research.

Table 2: Hypothetical Normal-Phase HPLC Method for 2-Chloropentanoyl Chloride This table presents a hypothetical yet scientifically plausible method based on established HPLC principles for reactive analytes.

| Parameter | Condition |

|---|---|

| Column | Silica Gel (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | 95:5 Hexane:Ethyl Acetate (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time | 4-6 minutes |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combination for the analysis of volatile and thermally stable compounds. uoguelph.ca The compound is first vaporized and separated in the GC column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint.

Pentanoyl chloride, 2-chloro- is well-suited for GC-MS analysis. The resulting mass spectrum would be expected to show a molecular ion peak (M+) corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). Key fragmentation pathways would likely include the loss of a chlorine radical (•Cl), the loss of the chlorocarbonyl group (•COCl), and fragmentation of the alkyl chain. This technique is highly sensitive for detecting and identifying volatile impurities. rsc.org

Table 3: Predicted Key Mass Fragments for 2-Chloropentanoyl Chloride in GC-MS This table presents hypothetical yet scientifically plausible data based on the structure of the molecule and established mass spectrometry principles.

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Notes |

|---|---|---|

| 154/156/158 | [C₅H₈Cl₂O]⁺ (Molecular Ion) | Isotopic pattern for two chlorine atoms |

| 119/121 | [M - Cl]⁺ | Loss of a chlorine atom |

| 91/93 | [M - COCl]⁺ | Loss of the chlorocarbonyl group |

| 63/65 | [COCl]⁺ | Chlorocarbonyl cation |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

The presence of a chlorine atom on the second carbon (C2) of the pentanoyl chain makes Pentanoyl chloride, 2-chloro- a chiral molecule, existing as two non-superimposable mirror images (enantiomers). Supercritical Fluid Chromatography (SFC) has emerged as a leading technique for the separation of enantiomers, particularly in the pharmaceutical industry. researchgate.net SFC uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. shimadzu.com

The advantages of SFC include higher efficiency, faster analysis times, and reduced use of organic solvents compared to traditional HPLC. chromatographyonline.com For the chiral separation of Pentanoyl chloride, 2-chloro-, a chiral stationary phase (CSP) is used. Polysaccharide-based CSPs are widely effective for a broad range of compounds. nih.gov The two enantiomers interact differently with the chiral environment of the column, causing them to travel at different speeds and elute at different times, allowing for their separation and quantification. wvu.edu

Table 4: Hypothetical Chiral SFC Method for Separation of 2-Chloropentanoyl Chloride Enantiomers This table presents a hypothetical yet scientifically plausible method based on established SFC principles for chiral separations.

| Parameter | Condition |

|---|---|

| Column | Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA) |

| Mobile Phase | CO₂ / Methanol (90:10 v/v) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Detection | UV at 220 nm |

| Expected Elution | Baseline separation of two enantiomers |

Gel Permeation Chromatography (GPC) coupled with Advanced Detectors

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful analytical technique used to separate molecules based on their hydrodynamic volume in solution. While GPC is predominantly applied to the characterization of macromolecules such as synthetic polymers and biopolymers, its application to small molecules like Pentanoyl chloride, 2-chloro- is not a standard practice. The technique separates components of a mixture based on their size, with larger molecules eluting from the chromatography column faster than smaller molecules.

In a hypothetical GPC analysis scenario, Pentanoyl chloride, 2-chloro- would be expected to elute very late, as its small size would allow it to permeate deeply into the pores of the stationary phase gel. The primary utility of GPC in the context of this compound would more realistically involve the characterization of polymers synthesized using Pentanoyl chloride, 2-chloro- as a reactant or functionalizing agent. For instance, if it were used to acylate a polymer, GPC could be employed to analyze the resulting polymer's molecular weight distribution and confirm the success of the modification.

Advanced detectors significantly enhance the information obtained from a GPC system. A standard setup often includes a refractive index (RI) detector, which is sensitive to the concentration of the eluting polymer. However, coupling the system with other detectors provides more comprehensive data.